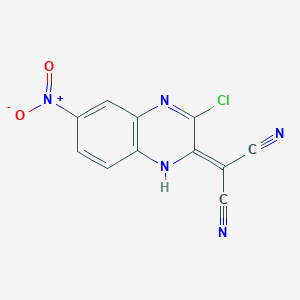
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile is a chemical compound with a complex structure that includes a quinoxaline ring substituted with chloro and nitro groups, and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 3-chloro-6-nitroquinoxaline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile.
Substitution: Formation of substituted quinoxaline derivatives.
科学研究应用
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
3-Chloro-6-nitroquinoxalin-2-amine: Similar structure but lacks the propanedinitrile moiety.
6-Nitroquinoxaline: Lacks both the chloro and propanedinitrile groups.
3-Chloroquinoxaline: Lacks the nitro and propanedinitrile groups.
Uniqueness
(3-Chloro-6-nitroquinoxalin-2(1H)-ylidene)propanedinitrile is unique due to the combination of its chloro, nitro, and propanedinitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
821009-83-0 |
|---|---|
分子式 |
C11H4ClN5O2 |
分子量 |
273.63 g/mol |
IUPAC 名称 |
2-(3-chloro-6-nitro-1H-quinoxalin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H4ClN5O2/c12-11-10(6(4-13)5-14)15-8-2-1-7(17(18)19)3-9(8)16-11/h1-3,15H |
InChI 键 |
NEVVWVWNRZIYCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=C(C#N)C#N)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

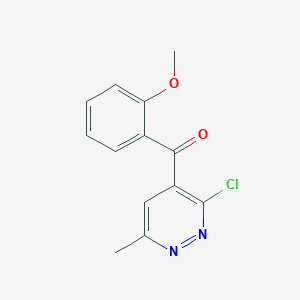
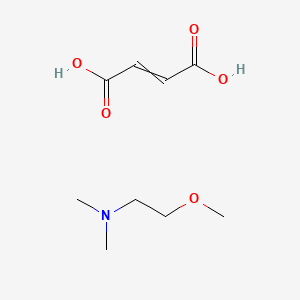
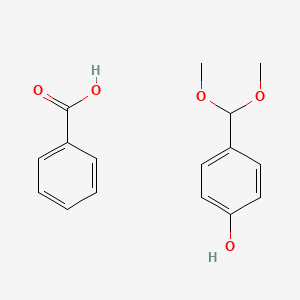
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
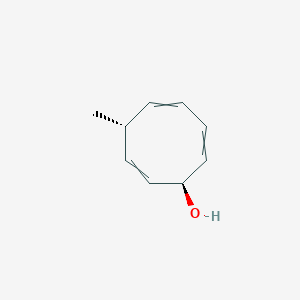

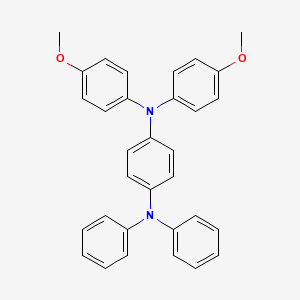
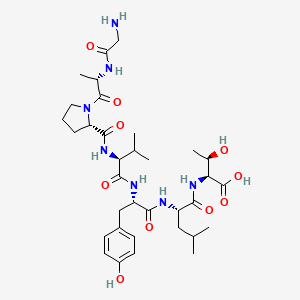
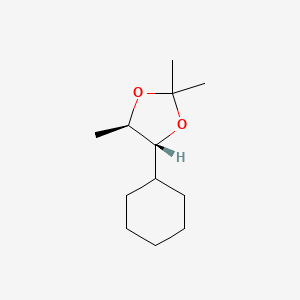
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)

